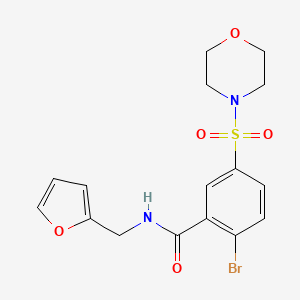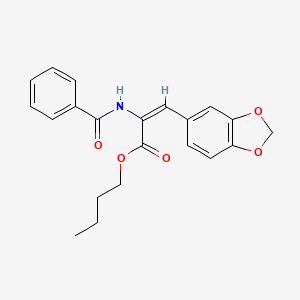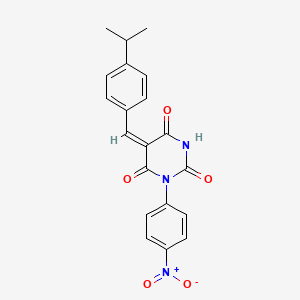
2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide, commonly known as Br-FMMB, is a chemical compound that has been extensively studied for its pharmacological properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling pathways. Br-FMMB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, making it a promising candidate for the treatment of type 2 diabetes.
Mechanism of Action
Br-FMMB is a potent inhibitor of the protein tyrosine phosphatase 1B (2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide), an enzyme that plays a crucial role in regulating insulin signaling pathways. By inhibiting this compound, Br-FMMB increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and reduced blood glucose levels.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling pathways, Br-FMMB has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Br-FMMB is its specificity for 2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide. Unlike other this compound inhibitors, Br-FMMB does not inhibit other protein tyrosine phosphatases, which can lead to unwanted side effects. However, one limitation of Br-FMMB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on Br-FMMB. One area of interest is the development of more soluble derivatives of Br-FMMB that can be administered in vivo more easily. Another area of interest is the investigation of the anti-inflammatory properties of Br-FMMB, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of Br-FMMB in humans, and to investigate its potential use in combination with other drugs for the treatment of type 2 diabetes.
Synthesis Methods
The synthesis of Br-FMMB involves a multi-step process that begins with the reaction of 5-aminobenzene-1-sulfonyl chloride with morpholine to form 5-(4-morpholinylsulfonyl)benzenamine. This intermediate is then reacted with 2-furylmethyl bromide and N-bromosuccinimide to yield 2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide. The overall yield of this synthesis is approximately 40%.
Scientific Research Applications
Br-FMMB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, and has also been shown to reduce blood glucose levels in diabetic mice. Additionally, Br-FMMB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h1-4,7,10H,5-6,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHFLAJGWUVSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![4-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5348171.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)